molecular formula C17H27N3O3 B13912147 Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate

Cat. No.: B13912147
M. Wt: 321.4 g/mol
InChI Key: ZZGVFYRZUYTWHJ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C16H25N3O3 and a molecular weight of 307.39 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate typically involves the reaction of 4-amino-3-methoxyaniline with tert-butyl 4-piperidone-1-carboxylate under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[1-(4-amino-3-methoxyphenyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)19-12-7-9-20(10-8-12)13-5-6-14(18)15(11-13)22-4/h5-6,11-12H,7-10,18H2,1-4H3,(H,19,21)

InChI Key

ZZGVFYRZUYTWHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=C(C=C2)N)OC

Origin of Product

United States

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